2-chloro-N-(pentan-3-yl)acetamide
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Overview
Description
2-chloro-N-(pentan-3-yl)acetamide is an organic compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a chlorinated acetamide derivative, which is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pentan-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with pentan-3-amine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pentan-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Oxidation and Reduction: It can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Nucleophilic substitution: Produces substituted acetamides.
Hydrolysis: Yields carboxylic acids and amines.
Oxidation and Reduction: Forms N-oxide derivatives and amine derivatives, respectively.
Scientific Research Applications
2-chloro-N-(pentan-3-yl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pentan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methylacetamide: Similar structure but with a methyl group instead of a pentan-3-yl group.
2-chloro-N-(4-phenylbutan-2-yl)acetamide: Contains a phenyl group, which may confer different chemical and biological properties.
Uniqueness
2-chloro-N-(pentan-3-yl)acetamide is unique due to its specific alkyl chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-N-pentan-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-6(4-2)9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAHLQRUOYNTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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